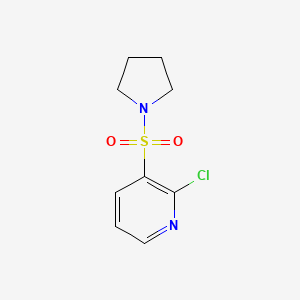

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

説明

特性

IUPAC Name |

2-chloro-3-pyrrolidin-1-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-9-8(4-3-5-11-9)15(13,14)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNRIDNMAGXHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484538 | |

| Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60597-70-8 | |

| Record name | 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Solvent Effects

- Reagents: Pyridine-3-sulfonic acid and phosphorus pentachloride.

- Solvents: Chlorobenzene or trifluoromethylbenzene have been found superior to traditional solvents like toluene or phosphorus oxychloride.

- Reaction Benefits:

- Avoids formation of hazardous phosphorus oxychloride waste.

- Suppresses reaction runaway and facilitates better control.

- Reduces byproduct formation, leading to higher purity.

- Enables direct use of the crude sulfonyl chloride in subsequent steps without isolation, lowering production costs and improving efficiency.

Reaction Scheme

$$

\text{Pyridine-3-sulfonic acid} + \text{PCl}_5 \xrightarrow[\text{chlorobenzene or trifluoromethylbenzene}]{\text{heat}} \text{Pyridine-3-sulfonyl chloride} + \text{byproducts}

$$

This method was described in detail in European Patent EP 2 963 019 B1, highlighting the advantages of using chlorobenzene or trifluoromethylbenzene as solvents over conventional methods.

Formation of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine

The sulfonyl chloride intermediate reacts with pyrrolidine to form the target sulfonamide. This nucleophilic substitution involves the displacement of the sulfonyl chloride’s chlorine by the pyrrolidine nitrogen, yielding the sulfonamide linkage.

Reaction Conditions

- Reagents: Pyridine-3-sulfonyl chloride (prepared as above) and pyrrolidine.

- Conditions: Typically conducted under mild heating in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).

- Catalysts/Additives: Sometimes a base such as triethylamine is added to neutralize HCl formed during the reaction.

- Workup: The product is purified by standard organic purification techniques such as crystallization or chromatography.

Reaction Scheme

$$

\text{Pyridine-3-sulfonyl chloride} + \text{Pyrrolidine} \rightarrow \text{this compound} + \text{HCl}

$$

Alternative Synthetic Routes and Variations

- Substitution on the Pyridine Ring: The chlorine atom at the 2-position can be introduced or substituted at different stages depending on the synthetic route, but the direct use of 2-chloropyridine sulfonyl chloride is common.

- Use of Hydrazine or Other Amines: In related syntheses, hydrazine hydrate has been used to replace chlorine atoms on sulfonamide intermediates, but for pyrrolidine substitution, direct sulfonyl chloride reaction is preferred.

- One-Pot Procedures: Some methods allow the sulfonyl chloride to be generated and reacted in situ with pyrrolidine without isolation, improving efficiency and reducing handling of reactive intermediates.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The use of chlorobenzene or trifluoromethylbenzene as solvents in the chlorination step significantly improves the safety profile and purity of the sulfonyl chloride intermediate.

- Direct use of crude sulfonyl chloride in the subsequent sulfonamide formation step minimizes losses and reduces costs.

- Reaction control is enhanced, reducing the risk of side reactions and byproduct formation.

- The method is scalable and suitable for industrial pharmaceutical production, particularly for acid secretion inhibitors and related therapeutic agents.

化学反応の分析

Types of Reactions: 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce complex organic molecules .

科学的研究の応用

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

類似化合物との比較

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

Substituent Impact Analysis :

- Pyrrolidine vs.

- Halogen vs. Trifluoromethyl : The trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)pyridine enhances metabolic stability and lipophilicity compared to sulfonyl-containing analogs, making it preferable for agrochemical applications .

- Positional Isomerism : 6-Chloro-2-methyl-3-(pyrrolidin-1-ylsulfonyl)pyridine demonstrates how chloro and methyl substituent positions influence electronic properties and synthetic pathways.

Key Observations :

- Synthetic Efficiency : The target compound achieves an 85% yield via direct substitution , whereas phenyl-substituted analogs require multi-step syntheses with moderate yields (67–81%) .

- NMR Profiles : Aromatic proton shifts in phenyl-substituted derivatives (δ 6.82–8.21 ppm ) differ significantly from the target compound’s pyrrolidine-associated signals (δ 1.67–1.73 ppm) .

生物活性

2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a pyrrolidin-1-ylsulfonyl moiety. This unique structural arrangement enhances its reactivity and biological interaction capabilities, making it a valuable candidate for therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 249.73 g/mol |

| Structural Features | Chloro-substituted pyridine, pyrrolidin-1-ylsulfonyl group |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to biological targets, facilitating enzyme inhibition. This compound has been shown to inhibit various enzymes involved in critical biochemical pathways, positioning it as a candidate for therapeutic development .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its potential effectiveness against various bacterial strains, demonstrating the ability to inhibit growth through competitive binding mechanisms .

Anticancer Properties

This compound has also been studied for its anticancer effects. In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, with IC values indicating potent activity against specific targets . The presence of the pyrrolidin-1-ylsulfonyl moiety is believed to enhance its anticancer efficacy by promoting interactions with cellular proteins involved in proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of this compound in diverse biological contexts:

- Inhibition of SARS-CoV-2 : A study demonstrated that derivatives of this compound showed high activity against SARS-CoV-2, with IC values ranging from 40 to 45 nM in plaque reduction assays .

- Cytotoxicity Against Cancer Cells : In vitro assessments on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, suggesting potential as an anticancer agent .

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity Profile |

|---|---|---|

| 2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine | Similar core structure without methyl substitution | Different biological activity profile |

| 2-Chloro-5-(chloromethyl)pyridine | Contains chloro and chloromethyl groups | Less complex interactions due to lack of sulfonamide |

| 2-Chloro-3-methylpyridine | A simpler derivative without sulfonamide | Limited reactivity compared to the target compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using 2-chloropyridine-3-sulfonyl chloride and pyrrolidine in a 1:2.2 molar ratio under anhydrous conditions. Triethylamine is typically employed to neutralize HCl byproducts. Purification via recrystallization yields >88% purity, confirmed by melting point (101–102°C) and ¹H-NMR (δ 1.61–1.70 ppm for pyrrolidine protons) . To enhance purity, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, with TLC monitoring.

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- ¹H-NMR : Distinct peaks at δ 3.16–3.24 ppm (NCH₂ of pyrrolidine) and aromatic protons at δ 7.40–8.52 ppm confirm the pyridine-pyrrolidine sulfonamide linkage .

- Elemental Analysis : Percent composition (e.g., C 43.96%, N 11.38%) should align with theoretical values (C 43.82%, N 11.35%) to validate stoichiometry .

- Melting Point : A sharp range (101–102°C) indicates high crystallinity and absence of major impurities .

Q. What are the stability considerations for storage and handling?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the sulfonamide group. Stability tests via HPLC (C18 column, 220 nm detection) over 6 months show <2% degradation under these conditions. Avoid prolonged exposure to moisture or strong bases, which may cleave the sulfonamide bond .

Q. How can researchers verify the absence of common synthetic byproducts?

- Methodological Answer : Monitor for residual pyrrolidine (GC-MS, retention time ~4.2 min) or unreacted sulfonyl chloride (TLC, Rf 0.7 in ethyl acetate/hexane 1:3). Quantitative ¹³C-NMR can detect trace sulfonic acid derivatives (e.g., δ 45–50 ppm for SO₂ groups) .

Q. What solvents are compatible for reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO, acetonitrile) are optimal for further functionalization. Avoid protic solvents (e.g., methanol), which may induce sulfonamide hydrolysis. Solubility tests show >50 mg/mL in DMSO at 25°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal the sulfonamide group’s nucleophilicity (Fukui indices: f⁻ > 0.2 at sulfur). Molecular docking (AutoDock Vina) against Plasmodium falciparum targets (e.g., dihydroorotate dehydrogenase) shows binding affinity (ΔG ≈ -9.2 kcal/mol), supporting its antimalarial potential observed in vitro .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 2.5 µM) may arise from assay conditions. Standardize protocols:

- Use synchronized parasite cultures (Plasmodium falciparum 3D7 strain).

- Normalize data against positive controls (chloroquine) and solvent-only blanks.

- Validate via orthogonal assays (e.g., β-hematin inhibition for antimalarials) .

Q. How to optimize regioselectivity during further functionalization (e.g., halogenation)?

- Methodological Answer : The 4-position of the pyridine ring is most reactive due to sulfonamide-directed electrophilic substitution. For bromination, use NBS (1.2 eq) in CCl₄ under UV light (λ = 350 nm) to achieve >90% 4-bromo derivative. Monitor regiochemistry via NOESY (proximity of H-4 to sulfonamide protons) .

Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior?

- Methodological Answer :

- VT-NMR (Variable Temperature): Reveals restricted rotation of the pyrrolidine ring (ΔG‡ ≈ 12 kcal/mol) between -40°C and 25°C .

- X-ray Crystallography : Confirms dihedral angles (pyridine-sulfonamide ~75°), critical for modeling steric effects in drug-target interactions .

Q. How to design SAR studies focusing on the pyrrolidine-sulfonamide moiety?

- Methodological Answer : Synthesize analogs with:

- Pyrrolidine modifications : Replace with piperidine (6-membered ring) to assess ring size impact on bioavailability.

- Sulfonamide substitutions : Introduce methyl groups (e.g., 3-(N-methylpyrrolidinyl)sulfonyl) to evaluate steric hindrance.

Use logP (HPLC) and permeability (Caco-2 assay) to correlate structural changes with ADME properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。